molecular formula C15H16N4OS B10867886 N-(2,3-dimethylphenyl)-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide

N-(2,3-dimethylphenyl)-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide

Cat. No.: B10867886
M. Wt: 300.4 g/mol
InChI Key: OIRDZCNKXSXQKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-DIMETHYLPHENYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features both aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIMETHYLPHENYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the hydrazinecarbothioamide core: This can be achieved by reacting hydrazine with carbon disulfide under basic conditions to form thiosemicarbazide.

    Coupling with 2,3-dimethylphenyl and 3-pyridylcarbonyl groups: The thiosemicarbazide is then reacted with 2,3-dimethylbenzoyl chloride and 3-pyridinecarboxaldehyde under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIMETHYLPHENYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

N-(2,3-DIMETHYLPHENYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of novel polymers or as a building block for advanced materials.

    Industrial Chemistry: Application as a catalyst or intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-DIMETHYLPHENYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, coordinate with metal ions, or participate in π-π stacking interactions, thereby modulating the activity of the target molecules. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity in medicinal chemistry or catalysis in industrial processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-DIMETHYLPHENYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE: shares structural similarities with other hydrazinecarbothioamide derivatives and pyridylcarbonyl compounds.

    Thiosemicarbazides: Compounds with similar hydrazinecarbothioamide cores.

    Pyridinecarboxamides: Compounds with similar pyridylcarbonyl groups.

Uniqueness

The uniqueness of N-(2,3-DIMETHYLPHENYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE lies in its combination of both 2,3-dimethylphenyl and 3-pyridylcarbonyl groups, which confer distinct chemical properties and potential applications. This dual functionality allows for versatile interactions in various chemical and biological contexts, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H16N4OS

Molecular Weight

300.4 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-3-(pyridine-3-carbonylamino)thiourea

InChI

InChI=1S/C15H16N4OS/c1-10-5-3-7-13(11(10)2)17-15(21)19-18-14(20)12-6-4-8-16-9-12/h3-9H,1-2H3,(H,18,20)(H2,17,19,21)

InChI Key

OIRDZCNKXSXQKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NNC(=O)C2=CN=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.